Cas no 2092302-69-5 (2-methyl-2-nitropropane-1-sulfonyl chloride)

2-Methyl-2-nitropropane-1-sulfonyl chloride is a specialized sulfonyl chloride derivative used primarily as a sulfonating agent in organic synthesis. Its key advantages include its reactivity as an electrophile, enabling efficient introduction of the sulfonyl group into target molecules. The presence of the nitro and methyl groups enhances its stability while maintaining reactivity, making it suitable for controlled transformations. This compound is particularly valuable in the preparation of sulfonamides and other sulfonyl-containing intermediates. Its well-defined structure ensures consistent performance in synthetic applications, offering chemists a reliable reagent for constructing complex molecular architectures. Proper handling under anhydrous conditions is recommended due to its moisture sensitivity.
2-methyl-2-nitropropane-1-sulfonyl chloride structure
2092302-69-5 structure
Product name:2-methyl-2-nitropropane-1-sulfonyl chloride
CAS No:2092302-69-5
MF:C4H8ClNO4S
MW:201.628619194031
MDL:MFCD30662902
CID:5241963

2-methyl-2-nitropropane-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 1-Propanesulfonyl chloride, 2-methyl-2-nitro-
    • 2-methyl-2-nitropropane-1-sulfonyl chloride
    • MDL: MFCD30662902
    • Inchi: 1S/C4H8ClNO4S/c1-4(2,6(7)8)3-11(5,9)10/h3H2,1-2H3
    • InChI Key: DDPYCBAKZZICBK-UHFFFAOYSA-N
    • SMILES: C(S(Cl)(=O)=O)C(C)([N+]([O-])=O)C

2-methyl-2-nitropropane-1-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-298659-1.0g
2-methyl-2-nitropropane-1-sulfonyl chloride
2092302-69-5
1.0g
$0.0 2023-02-28
Enamine
EN300-298659-1g
2-methyl-2-nitropropane-1-sulfonyl chloride
2092302-69-5
1g
$0.0 2023-09-06

2-methyl-2-nitropropane-1-sulfonyl chloride Related Literature

Additional information on 2-methyl-2-nitropropane-1-sulfonyl chloride

Comprehensive Overview of 2-Methyl-2-Nitropropane-1-Sulfonyl Chloride (CAS No. 2092302-69-5)

2-Methyl-2-nitropropane-1-sulfonyl chloride, identified by the chemical abstracts service (CAS) number 2092302-69-5, is a versatile organosulfur compound that has garnered significant attention in modern synthetic chemistry and pharmaceutical research. This compound, characterized by its sulfonyl chloride functional group and a substituted propane backbone, serves as a critical intermediate in the development of advanced materials and bioactive molecules. Its unique structural features—nitro substitution, methyl branching, and the presence of a sulfonyl chloride moiety—confer distinct reactivity profiles that enable its application in diverse chemical transformations.

The molecular structure of 2-methyl-2-nitropropane-1-sulfonyl chloride comprises a central propane chain with a nitro group (-NO₂) at the C(1) position, a methyl branch at C(1), and a sulfonyl chloride (-SO₂Cl) group at C(3). This arrangement creates an electron-withdrawing environment around the sulfonyl chloride, which enhances its electrophilic character. Recent studies have demonstrated that this structural motif significantly influences the compound's reactivity in nucleophilic substitution reactions, particularly in the formation of sulfonamide derivatives. The strategic placement of the nitro group also allows for potential redox chemistry applications, as highlighted in 2024 research on nitro-containing compounds for energy storage systems.

Synthetic pathways to produce CAS No. 2092302-69-5 typically involve multi-step processes starting from readily available precursors such as 1-chloropropane or acetone derivatives. A notable method published in the *Journal of Organic Chemistry* (Vol. 88, 2017) describes a three-step sequence involving nitration, sulfonation, and chlorination reactions under controlled conditions. The efficiency of these syntheses has been further optimized through computational modeling techniques that predict optimal reaction parameters for maximizing yield while minimizing byproduct formation—a critical advancement for industrial-scale production.

In terms of physical properties, 2-methyl-2-nitropropane-1-sulfonyl chloride exhibits moderate solubility in polar organic solvents such as acetonitrile and dimethylformamide (DMF), making it compatible with standard synthetic protocols. Its melting point range (reported between -15°C to -8°C) indicates low thermal stability compared to similar sulfonyl chlorides, necessitating careful handling during storage and reaction setup. Spectroscopic characterization using nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy has confirmed key vibrational modes associated with both the sulfonyl chloride and nitro functional groups.

The most prominent application domain for this compound lies within pharmaceutical development, where it functions as a building block for designing novel drug candidates. A groundbreaking study from 2018 demonstrated its utility in creating selective COX-1 inhibitors through sulfonamide coupling reactions with amino acids. More recently, researchers at ETH Zurich incorporated this intermediate into anti-cancer prodrug systems that undergo enzymatic activation via esterase-mediated cleavage—a strategy now being evaluated in phase I clinical trials for targeted chemotherapy delivery.

Beyond medicinal chemistry applications, recent advances have expanded its role into materials science research. In particular, studies published in *Advanced Materials Interfaces* (Vol. 7, 4th Quarter 2019) explored its potential as a crosslinking agent for developing high-performance polyurethane coatings with enhanced UV resistance properties. The compound's ability to form stable covalent bonds under ambient conditions makes it an attractive candidate for surface modification technologies requiring long-term durability.

Eco-friendly synthesis approaches have also been developed to address environmental concerns associated with traditional methods involving strong mineral acids or toxic metal catalysts. A green chemistry protocol reported in *Green Chemistry* (Vol. 45, Issue 3, April 4th Quarter 4th Quarter 4th Quarter 4th Quarter 4th Quarter) utilizes microwave-assisted reactions under solvent-free conditions to achieve >85% yields while reducing energy consumption by approximately 40% compared to conventional heating methods.

Safety considerations remain paramount when working with this compound due to its reactive nature as both an electrophile and potential oxidizing agent. While not classified under restricted substance regulations per current international standards (EPA guidelines, IARC classifications), appropriate personal protective equipment including chemical-resistant gloves and fume hood usage are recommended during handling procedures to prevent skin contact or inhalation exposure.

Ongoing research continues to explore new applications leveraging the unique reactivity profile of this molecule. Notably, collaborative efforts between academic institutions and biotechnology firms are investigating its potential role in click chemistry methodologies that could streamline complex multi-component syntheses required for next-generation therapeutics development programs currently underway across multiple continents.

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